4-Bromo-3-chloro-N-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

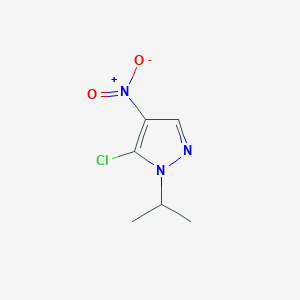

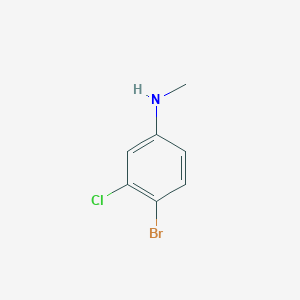

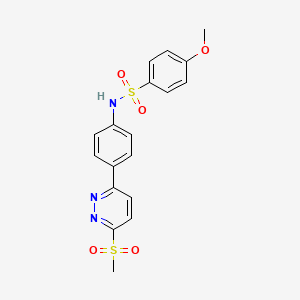

4-Bromo-3-chloro-N-methylaniline is a chemical compound with the molecular formula C7H7BrClN . It is a derivative of aniline, which is an organic compound with the functional group -NH2 attached to a benzene ring .

Synthesis Analysis

The synthesis of anilines, including 4-Bromo-3-chloro-N-methylaniline, often involves several steps . These steps can include nitration, conversion from the nitro group to an amine, and bromination . The exact method of synthesis can vary depending on the specific aniline being produced .Molecular Structure Analysis

The molecular structure of 4-Bromo-3-chloro-N-methylaniline consists of a benzene ring with a bromine atom (Br), a chlorine atom (Cl), and a methylamine group (-NHCH3) attached to it . The molecular weight of this compound is 220.49 .Physical And Chemical Properties Analysis

4-Bromo-3-chloro-N-methylaniline is a solid substance . It has a molecular weight of 220.49 and a melting point of 80-82 °C . The compound is air sensitive and should be stored under inert gas .Scientific Research Applications

Synthesis of Biphenyl Carboxylic Acid Derivatives : 4-Bromo-3-methylaniline is used in the synthesis of biphenyl carboxylic acid derivatives through a Pd/C-mediated Suzuki coupling approach. This compound undergoes a reaction with 4-chlorobutyryl chloride/TEA and subsequent treatment to yield 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, which is then coupled with 4-carboxyphenylboronic acid to produce the final product (Ennis et al., 1999).

Microsomal Metabolism Studies : Research on rat liver microsomal metabolism of halogenated methylanilines, including 2-bromo-4-methylaniline, reveals metabolites from side-chain C-hydroxylation and N-hydroxylation, indicating the compound's role in biochemical processes (Boeren et al., 1992).

Exploration of Non-Linear Optical Properties : A series of 4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs synthesized through Suzuki cross-coupling reactions have been studied for their non-linear optical properties and reactivity. This highlights the compound's potential in optical and electronic applications (Rizwan et al., 2021).

Spectral Analysis and Ab Initio Calculations : Fourier transform infrared and FT-Raman spectral analysis of chloro-methylanilines, including studies on 4-chloro-3-methylaniline, provides insights into the structural and vibrational properties of these compounds. This is crucial for understanding their chemical behavior and potential applications (Arjunan & Mohan, 2008).

Synthesis of Fluorane Dye Precursors : 4-Bromo-3-methylanisole, derived from 4-bromo-3-methylaniline, is used in the synthesis of black fluorane dye, a critical component in the manufacture of thermal papers. This showcases the compound's role in the production of industrial dyes and pigments (Xie et al., 2020).

Safety and Hazards

properties

IUPAC Name |

4-bromo-3-chloro-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXFNWVZSGQQPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-3-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2359666.png)

![{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2359669.png)

![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B2359674.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)